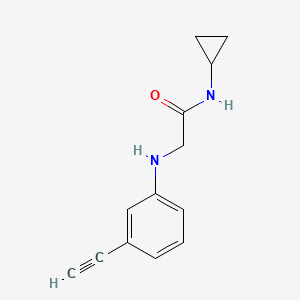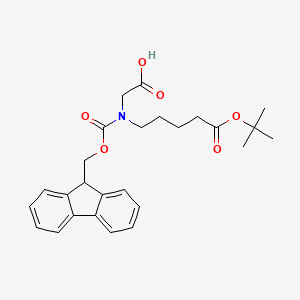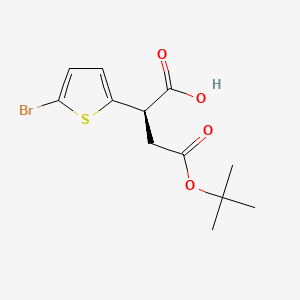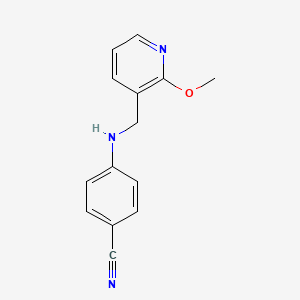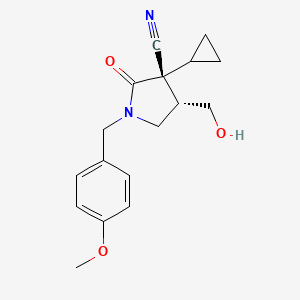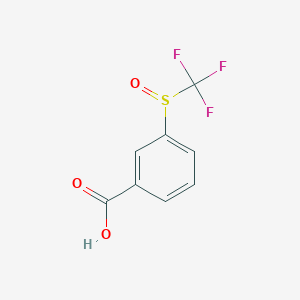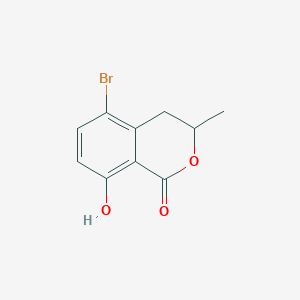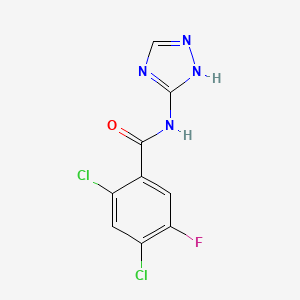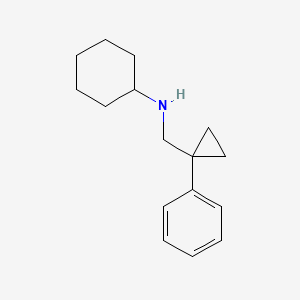
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is a compound that features an indole core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 7-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid typically involves the protection of the indole nitrogen with a Boc group. This can be achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid group can be introduced through various methods, including direct carboxylation or functional group interconversion.
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: Electrophilic substitution reactions at the indole core, particularly at the 3-position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various electrophiles and catalysts, depending on the desired substitution pattern.
Major Products:
Deprotection: Indole-7-carboxylic acid.
Substitution: Substituted indoles with various functional groups at the 3-position.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid primarily involves the protection and deprotection of the indole nitrogen. The Boc group stabilizes the nitrogen, preventing it from participating in unwanted reactions. Upon deprotection, the free indole nitrogen can engage in various chemical and biological interactions .
Vergleich Mit ähnlichen Verbindungen
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid : Similar in structure but with a pyrrole core instead of an indole.
- tert-Butyloxycarbonyl-protected amino acids : Share the Boc protecting group but differ in the core structure.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is unique due to its indole core, which is a key scaffold in many biologically active molecules. The presence of both the Boc protecting group and the carboxylic acid group allows for versatile synthetic applications and functionalization .
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
NDIGUXSHHYPNAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


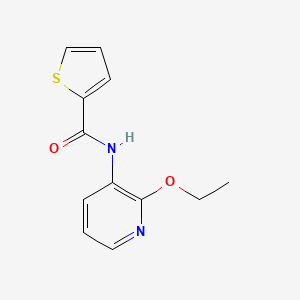
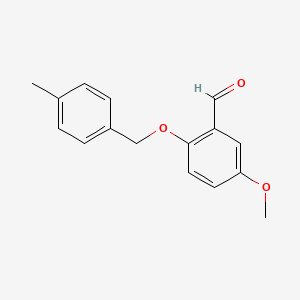
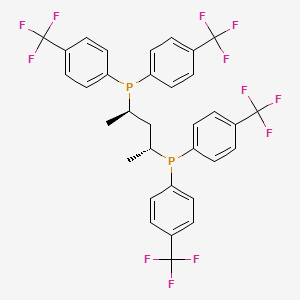
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
